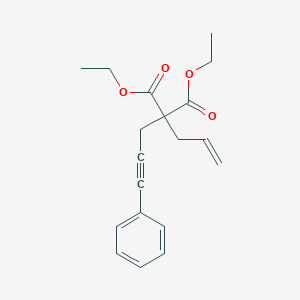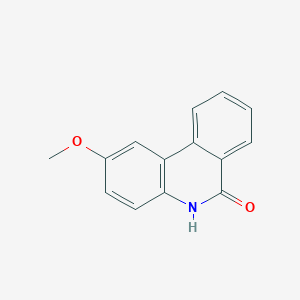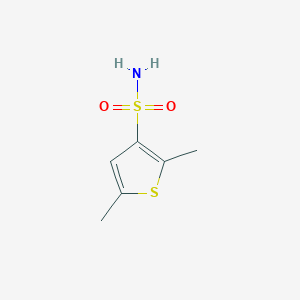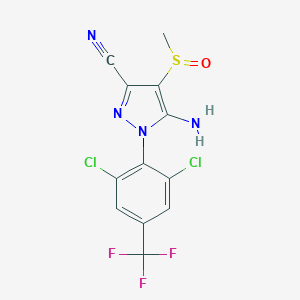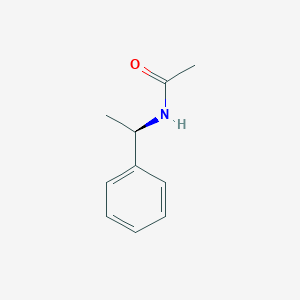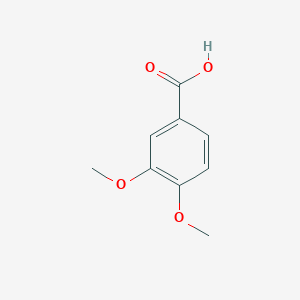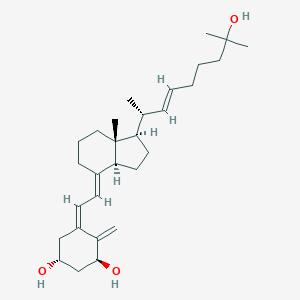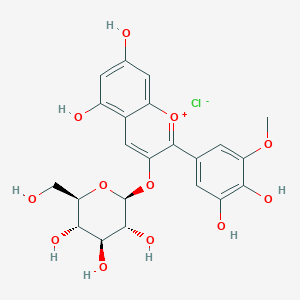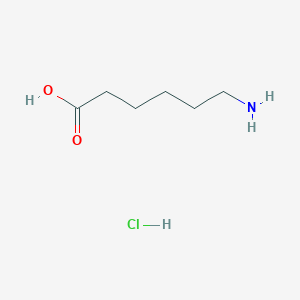
Ácido 6-aminohexanoico clorhidrato
Descripción general
Descripción
El ácido aminocaproico hidrocloruro, también conocido como 6-aminohexanoico ácido hidrocloruro, es un derivado y análogo del aminoácido lisina. Es un potente inhibidor de las enzimas que se unen a los residuos de lisina, como la plasmina, la enzima responsable de la fibrinólisis. Este compuesto es ampliamente utilizado en el campo médico para tratar y prevenir trastornos hemorrágicos debido a sus propiedades antifibrinolíticas .
Aplicaciones Científicas De Investigación
El ácido aminocaproico hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Se utiliza para estudiar la inhibición enzimática y las interacciones proteicas.
Industria: Se utiliza en la producción de Nylon-6 a través de la polimerización de caprolactama.
Mecanismo De Acción
El ácido aminocaproico hidrocloruro ejerce sus efectos uniéndose reversiblemente al dominio kringle del plasminógeno, bloqueando así la unión del plasminógeno a la fibrina y su activación a plasmina. Esta inhibición de los activadores del plasminógeno reduce la fibrinólisis y, en consecuencia, disminuye el sangrado . El compuesto también exhibe actividad antiplasmina, lo que contribuye aún más a sus efectos antifibrinolíticos .
Safety and Hazards
6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .
Direcciones Futuras
6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .
Análisis Bioquímico
Biochemical Properties
6-Aminohexanoic acid hydrochloride functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for fibrinolysis . It interacts with several biomolecules, including plasminogen, plasmin, and carboxypeptidase B . The compound binds to the lysine-binding sites of plasminogen, preventing its conversion to plasmin and thereby inhibiting the degradation of fibrin clots . Additionally, it has been reported to inhibit the activation of the first component of the complement system .
Cellular Effects
6-Aminohexanoic acid hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the binding of plasminogen to activated platelets, thereby reducing platelet aggregation and adhesion . In high concentrations, derivatives of 6-aminohexanoic acid hydrochloride have demonstrated cytotoxic effects against certain cell lines, such as MCF-7 and fibroblast cells .
Molecular Mechanism
The molecular mechanism of 6-aminohexanoic acid hydrochloride involves its interaction with specific biomolecules and enzymes. By binding to the lysine-binding sites of plasminogen, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis . This interaction is crucial for its antifibrinolytic activity. Additionally, it has been reported to inhibit the activation of the first component of the complement system, further contributing to its antifibrinolytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-aminohexanoic acid hydrochloride can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, prolonged exposure to high concentrations of the compound can lead to cytotoxic effects on certain cell lines . The stability and degradation of 6-aminohexanoic acid hydrochloride are important factors to consider in experimental designs.
Dosage Effects in Animal Models
The effects of 6-aminohexanoic acid hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fibrinolysis and reduces bleeding . At high doses, it can cause adverse effects such as myopathy, renal impairment, and gastrointestinal issues . These toxic effects highlight the importance of careful dosage management in clinical and experimental settings.
Metabolic Pathways
6-Aminohexanoic acid hydrochloride is involved in specific metabolic pathways, particularly those related to its antifibrinolytic activity. It is metabolized by enzymes such as 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes catalyze the conversion of 6-aminohexanoic acid to adipate, a key intermediate in the metabolic pathway . The involvement of these enzymes and cofactors is crucial for the compound’s metabolic flux and overall activity.
Transport and Distribution
Within cells and tissues, 6-aminohexanoic acid hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross cellular membranes . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic and experimental applications.
Subcellular Localization
The subcellular localization of 6-aminohexanoic acid hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm and its interaction with plasminogen are critical for its antifibrinolytic activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido aminocaproico hidrocloruro se puede sintetizar a través de la hidrólisis de ε-benzoilaminocapronitrilo o éster de δ-ftalimidobutíl malonato. Otro método implica la reordenación e hidrólisis de la oxima de ciclohexanona . La hidrólisis de la caprolactama en presencia de ácido clorhídrico también es una ruta sintética común. La reacción implica hervir la solución durante aproximadamente una hora hasta que se aclare, seguida de la evaporación hasta sequedad bajo presión reducida .
Métodos de producción industrial
En entornos industriales, el ácido aminocaproico hidrocloruro se produce a menudo mediante la hidrólisis alcalina de la caprolactama. Este proceso implica la reacción de caprolactama con hidróxido de sodio y agua a una temperatura de 115-125°C y una presión de 0,15-0,3 MPa durante aproximadamente 1,5 horas. El producto resultante se somete entonces a tratamientos de neutralización, desalinización y refinado para obtener ácido aminocaproico hidrocloruro de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido aminocaproico hidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Puede reducirse para formar aminas primarias.
Sustitución: Puede experimentar reacciones de sustitución nucleófila, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Principales productos
Oxidación: Ácidos carboxílicos.
Reducción: Aminas primarias.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido tranexámico: Otro agente antifibrinolítico que inhibe la activación del plasminógeno.
Ácido 4-aminometilbenzoico: Un compuesto con propiedades antifibrinolíticas similares.
Glicina: Un aminoácido natural con cierta actividad antifibrinolítica.
Singularidad
El ácido aminocaproico hidrocloruro es único debido a su inhibición específica de los activadores del plasminógeno y su doble mecanismo de acción que implica tanto la inhibición de la activación del plasminógeno como la actividad antiplasmina. Esto lo hace particularmente eficaz en el tratamiento de trastornos hemorrágicos en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-58-8 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4321-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?
A1: 6-Aminohexanoic acid hydrochloride serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.
Q2: How does the use of 6-aminohexanoic acid hydrochloride in this synthesis compare to traditional methods?
A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing 6-aminohexanoic acid hydrochloride simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



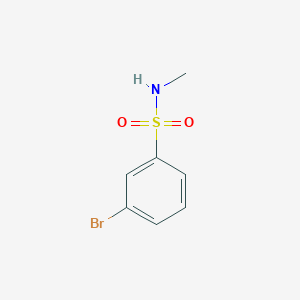
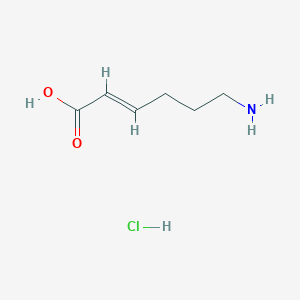
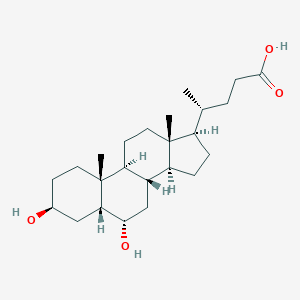
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
